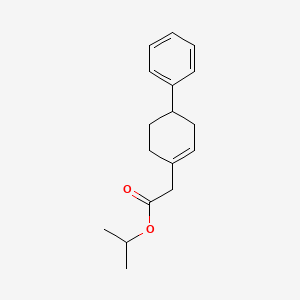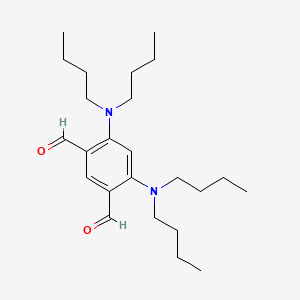
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C22H36N2O2. It is known for its unique structure, which includes two dibutylamino groups attached to a benzene ring with two aldehyde groups at the 1 and 3 positions.
準備方法
The synthesis of 4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde typically involves the reaction of 4,6-dinitrobenzene-1,3-dicarbaldehyde with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of nitro groups to amino groups. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
化学反応の分析
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to act as a light-harvesting material.
Biological Research: Its unique structure allows it to be used as a probe in biological studies, particularly in the detection of specific biomolecules.
作用機序
The mechanism of action of 4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. In optoelectronic applications, the compound’s ability to absorb and emit light is crucial. The dibutylamino groups enhance its electron-donating properties, which facilitate the transfer of electrons in electronic devices. In biological applications, the aldehyde groups can form covalent bonds with specific biomolecules, enabling their detection and analysis .
類似化合物との比較
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde can be compared with similar compounds such as:
4,6-Dihydroxybenzene-1,3-dicarbaldehyde: This compound has hydroxyl groups instead of dibutylamino groups, which affects its chemical reactivity and applications.
4,6-Dinitrobenzene-1,3-dicarbaldehyde: The presence of nitro groups makes this compound more reactive towards reduction reactions compared to the dibutylamino derivative.
The uniqueness of this compound lies in its combination of dibutylamino and aldehyde groups, which provide a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications .
特性
CAS番号 |
848345-19-7 |
|---|---|
分子式 |
C24H40N2O2 |
分子量 |
388.6 g/mol |
IUPAC名 |
4,6-bis(dibutylamino)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C24H40N2O2/c1-5-9-13-25(14-10-6-2)23-18-24(22(20-28)17-21(23)19-27)26(15-11-7-3)16-12-8-4/h17-20H,5-16H2,1-4H3 |
InChIキー |
YPYNBVYFDRRYRV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1C=O)C=O)N(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


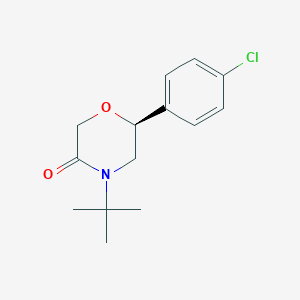
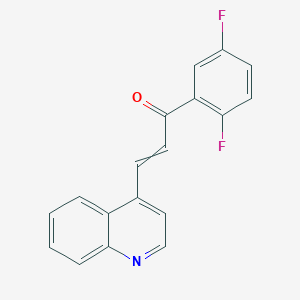
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
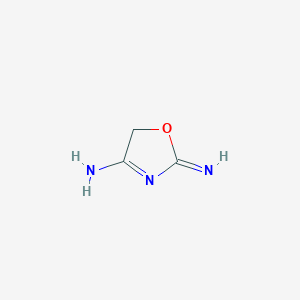
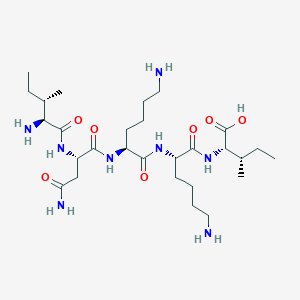

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
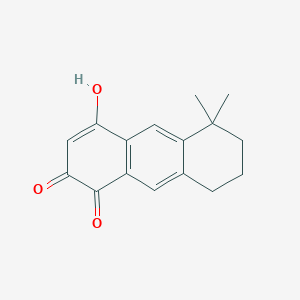
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

